molecular formula C15H16N2O2 B5369899 3-isopropoxy-N-4-pyridinylbenzamide

3-isopropoxy-N-4-pyridinylbenzamide

Cat. No.: B5369899
M. Wt: 256.30 g/mol
InChI Key: MWEYDAMITIIEFG-UHFFFAOYSA-N
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Description

3-Isopropoxy-N-4-pyridinylbenzamide is a benzamide derivative characterized by a pyridinyl substituent at the N-position of the benzamide core and an isopropoxy group at the 3-position of the benzene ring. The isopropoxy group contributes to its lipophilicity, while the pyridinyl moiety enhances hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

3-propan-2-yloxy-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11(2)19-14-5-3-4-12(10-14)15(18)17-13-6-8-16-9-7-13/h3-11H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEYDAMITIIEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 3-isopropoxy-N-4-pyridinylbenzamide, differing primarily in substituent groups:

3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide (CAS: 332152-50-8)
  • Structure : A methyl group replaces the isopropoxy group at the 3-position, and the pyridinyl moiety is linked via a methylene bridge to the phenyl ring.
  • Physicochemical Properties: Molecular formula: C₂₀H₁₈N₂O XLogP3: 4.3 (indicative of moderate lipophilicity) Hydrogen-bond donors/acceptors: 1/3 .
2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide (CAS: 478039-51-9)
  • Structure : A chlorine atom replaces the isopropoxy group, and the pyridinyl group is part of a pyrimidine ring system.
  • Physicochemical Properties: Molecular formula: C₁₆H₁₁ClN₄O XLogP3: 3.9 Hydrogen-bond donors/acceptors: 1/5 .
  • Functional Impact : The electron-withdrawing chlorine atom enhances electrophilicity, which may improve binding to nucleophilic residues in enzyme active sites.
Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (I-6232)
  • Structure : An ethyl ester replaces the benzamide core, and a pyridazinyl group is present.
  • Functional Impact : The ester group increases metabolic instability compared to the amide linkage in this compound, reducing bioavailability .

Key Data Table: Comparative Analysis

Compound Name Molecular Formula XLogP3 H-Bond Donors H-Bond Acceptors Key Substituents
This compound C₁₅H₁₆N₂O₂ ~4.8* 1 4 Isopropoxy, pyridinyl
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide C₂₀H₁₈N₂O 4.3 1 3 Methyl, pyridinylmethyl
2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide C₁₆H₁₁ClN₄O 3.9 1 5 Chloro, pyridinylpyrimidine
Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (I-6232) C₂₃H₂₄N₄O₂ 3.2 2 6 Ethyl ester, pyridazinyl

*Estimated based on substituent contributions.

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